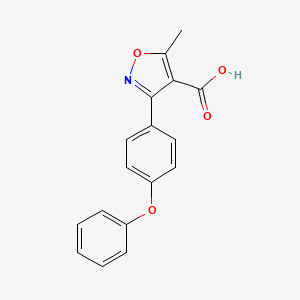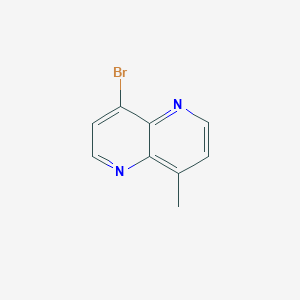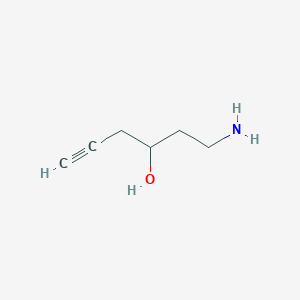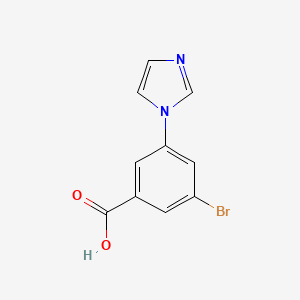
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
概要
説明
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is an organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a phenoxyphenyl group and a carboxylic acid group. It is a solid at room temperature and is used in various scientific research applications.
準備方法
The synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves several steps. One common method includes the cyclization of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The process can be summarized as follows:
Cyclization: Ethyl acetoacetate is mixed with benzoyl chloride oxime in an ethanol solution. The mixture is cooled to 0°C, and sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so cooling is necessary to maintain the temperature around 10°C.
Hydrolysis: The reaction mixture is further adjusted to pH 9-9.5 and allowed to react at 10°C for 4 hours. Sodium hydroxide solution is then added, and the mixture is heated to evaporate ethanol until the temperature reaches 110°C. The mixture is then cooled, water is added, and the mixture is refluxed for 3 hours.
Purification: The reaction mixture is acidified with hydrochloric acid to pH 6, and the oil layer is removed. Activated carbon is added for decolorization, followed by filtration.
化学反応の分析
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
科学的研究の応用
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and phenoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid can be compared with other isoxazole derivatives:
3-(4-Ethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: This compound has a trifluoromethyl group, which can enhance its lipophilicity and metabolic stability.
3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: The bromine atom can introduce additional reactivity and binding affinity.
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid: The methoxy group can influence the compound’s electronic properties and solubility.
特性
IUPAC Name |
5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCQGWRPAGSQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)





![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1383079.png)
